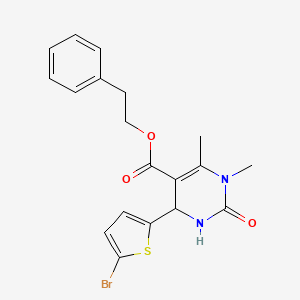
2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(5-bromothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un fragment de bromothiophène, un cycle tétrahydropyrimidine et un ester de phényléthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(5-bromothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste en la condensation de l'acide 5-bromothiophène-2-carboxylique avec la 2-phényléthylamine pour former l'amide correspondant. Cet intermédiaire est ensuite cyclisé avec de l'urée en milieu acide pour donner le cycle tétrahydropyrimidine. L'étape finale d'estérification implique la réaction du groupe acide carboxylique avec l'alcool phényléthylique en présence d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction. Les catalyseurs et les solvants sont soigneusement choisis pour minimiser les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(5-bromothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le fragment de bromothiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle dans le cycle tétrahydropyrimidine peut être réduit pour former des alcools.
Substitution : L'atome de brome dans le cycle thiophène peut être substitué par des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Réactifs tels que l'azoture de sodium (NaN3) ou le thiocyanate de potassium (KSCN) dans des solvants polaires.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Alcools.
Substitution : Azotures ou thiocyanates.
Applications De Recherche Scientifique
Le 4-(5-bromothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif doté de propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de matériaux de pointe aux propriétés électroniques ou optiques uniques.
Mécanisme d'action
Le mécanisme d'action du 4-(5-bromothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle implique son interaction avec des cibles moléculaires spécifiques. Le fragment de bromothiophène peut interagir avec des sites riches en électrons dans les enzymes ou les récepteurs, tandis que le cycle tétrahydropyrimidine peut former des liaisons hydrogène avec les résidus d'acides aminés. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 2-Phenylethyl 4-(5-bromothiophen-2-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromothiophene moiety can interact with electron-rich sites in enzymes or receptors, while the tetrahydropyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(5-chlorothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle
- 4-(5-fluorothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle
- 4-(5-iodothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle
Unicité
La présence de l'atome de brome dans le cycle thiophène du 4-(5-bromothiophène-2-yl)-1,6-diméthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de 2-phényléthyle confère des propriétés électroniques uniques qui peuvent améliorer sa réactivité et son interaction avec les cibles biologiques. Cela le distingue de ses analogues chloro, fluoro et iodo, qui peuvent avoir des profils de réactivité et des activités biologiques différents.
Propriétés
Formule moléculaire |
C19H19BrN2O3S |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
2-phenylethyl 6-(5-bromothiophen-2-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H19BrN2O3S/c1-12-16(18(23)25-11-10-13-6-4-3-5-7-13)17(21-19(24)22(12)2)14-8-9-15(20)26-14/h3-9,17H,10-11H2,1-2H3,(H,21,24) |
Clé InChI |
JPXOMGQGEYJYOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1C)C2=CC=C(S2)Br)C(=O)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)
![3-(4-Methoxy-phenyl)-2-[4-methoxy-3-(pyridin-2-yloxymethyl)-phenyl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11671981.png)



![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)

![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
![N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11672031.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
